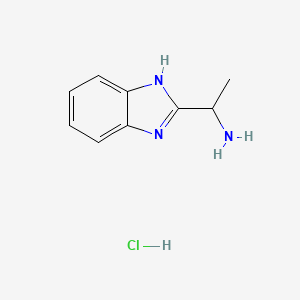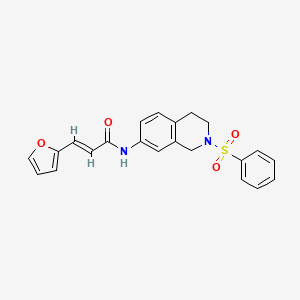
(E)-3-(furan-2-yl)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a furan-2-yl group , which is a class of organic compounds characterized by a ring structure composed of one oxygen atom and four carbon atoms . The simplest member of the furan family is furan itself, a colorless, volatile, and somewhat toxic liquid .
Synthesis Analysis
While specific synthesis methods for this compound are not available, furan compounds are usually converted by hydrogenation to tetrahydrofuran, which is used as a solvent and for the production of adipic acid and hexamethylenediamine .Molecular Structure Analysis
The furan-2-yl group is characterized by a ring structure composed of one oxygen atom and four carbon atoms . The molecular structure of the compound would be more complex due to the presence of other functional groups.Chemical Reactions Analysis
Furan compounds are known to undergo a variety of chemical reactions. For instance, furan itself is usually converted by hydrogenation to tetrahydrofuran .Applications De Recherche Scientifique
Histone Deacetylase Inhibition and Cancer Research
A series of 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines exhibit potent histone deacetylase (HDAC) inhibitory activity. These compounds, including closely related acrylamides, have shown cytotoxicity to prostate cancer cells (PC-3) and have been considered for further development as potential prostate cancer inhibitors. The lead compound in this series demonstrated significant tumor growth inhibition in a xenograft tumor model, highlighting its potential in cancer therapy (Liu et al., 2015).
Tyrosine Kinase Inhibition
Compounds structurally similar to "(E)-3-(furan-2-yl)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide" have been studied as tyrosine kinase inhibitors. Specifically, 4-anilinoquinazoline- and 4-anilinopyrido[3,4-d]pyrimidine-6-acrylamides were potent pan-erbB tyrosine kinase inactivators, with clinical trial applications. The structural requirements for irreversible inhibition were explored, including substitutions at the nitrogen of the acrylamide and the role of electron-withdrawing groups at the beta-carbon to enhance electrophilicity (Smaill et al., 2001).
Anticancer Activity
Another study utilized a sulfonylbiscompound with a core structure similar to acrylamides for the synthesis of compounds exhibiting potent anticancer activity. These compounds were tested against human breast cancer cell lines, with certain derivatives showing significant cytotoxic activity. This highlights the potential therapeutic applications of acrylamide derivatives in oncology (Ghorab et al., 2012).
SARS Coronavirus Helicase Inhibition
A novel chemical compound closely related to acrylamides was found to suppress the enzymatic activities of SARS coronavirus helicase. This compound demonstrated significant inhibitory effects without notable cytotoxicity, suggesting potential for development as a SARS coronavirus inhibitor (Lee et al., 2017).
Synthesis of Heterocyclic Scaffolds
The addition of radicals to the double bond of N-(arylsulfonyl)acrylamides triggers cyclization cascades leading to highly functionalized heterocyclic scaffolds. This process demonstrates the synthetic utility of acrylamide derivatives in building molecular complexity, showing their importance in organic synthesis and drug discovery (Fuentes et al., 2015).
Propriétés
IUPAC Name |
(E)-N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c25-22(11-10-20-5-4-14-28-20)23-19-9-8-17-12-13-24(16-18(17)15-19)29(26,27)21-6-2-1-3-7-21/h1-11,14-15H,12-13,16H2,(H,23,25)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQFKOOGMJQIBZ-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)C=CC3=CC=CO3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)/C=C/C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

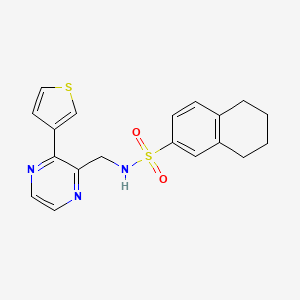

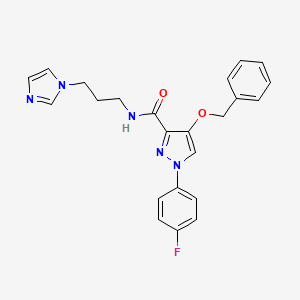
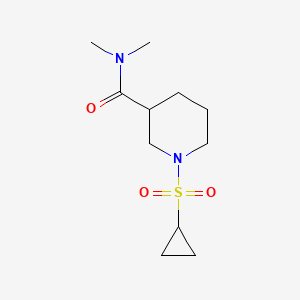
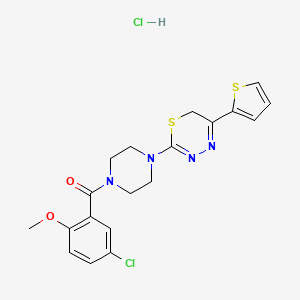
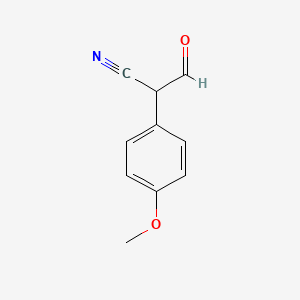
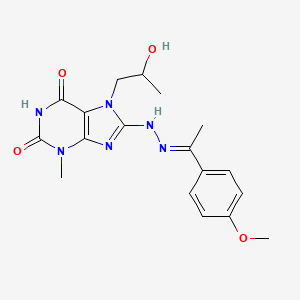

![(Z)-2-Cyano-N-[5-(diethylsulfamoyl)-2-piperidin-1-ylphenyl]-3-phenylprop-2-enamide](/img/structure/B2739289.png)
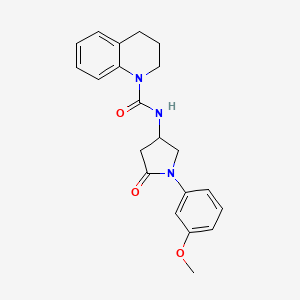
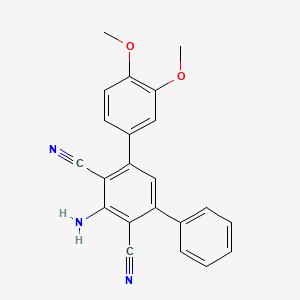

![5-bromo-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]furan-2-carboxamide](/img/structure/B2739299.png)
